molecular formula C27H37N3O7S B584768 1-epi-达鲁那韦 CAS No. 1546918-95-9

1-epi-达鲁那韦

货号 B584768
CAS 编号: 1546918-95-9
分子量: 547.667
InChI 键: CJBJHOAVZSMMDJ-FMTGGWRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-epi-Darunavir is a compound with the molecular formula C27H37N3O7S . It is a synthetic non-peptide protease inhibitor used in treatment-naïve and -experienced HIV-positive adult patients .


Synthesis Analysis

An improved and novel process for the synthesis of the antiviral drug Darunavir using 4‐(1,3‐dioxoisoindolin‐2‐yl)benzene‐1‐sulphonyl chloride has been described . This process helps to eliminate the critical dimer impurity which forms during the process .


Molecular Structure Analysis

The molecular structure of 1-epi-Darunavir includes a hexahydrofuro[2,3-b]furan-4-yl group and a phenylbutan-2-yl group . The compound has a molecular weight of 547.7 g/mol .


Chemical Reactions Analysis

A critical review of the use of Darunavir in the treatment of HIV-infected patients discusses its physical-chemical properties and the analytical methods to determine it .


Physical And Chemical Properties Analysis

1-epi-Darunavir has a molecular weight of 547.7 g/mol, an XLogP3-AA of 2.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 12 .

科学研究应用

药代动力学和代谢

达鲁那韦,化学名称为 TMC114,是一种有效的 HIV-1 蛋白酶抑制剂,对野生型和多重耐药 HIV-1 菌株具有显着的活性。口服后,它被迅速吸收,表现出双相消除,在低剂量利托那韦增效时,其终末半衰期约为 15 小时。达鲁那韦被细胞色素 P450 (CYP) 3A4 酶广泛代谢,并主要通过粪便排出 (Rittweger & Arastéh, 2007)(Rittweger & Arastéh, 2007)

抗病毒活性和耐药性

达鲁那韦对 HIV 表现出高活性,包括对其他蛋白酶抑制剂耐药的菌株。它与 HIV-1 蛋白酶(包括耐药菌株)的结合涉及多个位点的相互作用,有助于提高其有效性。对达鲁那韦产生耐药性需要复杂的突变组合,使其对对第一代蛋白酶抑制剂耐药的菌株有效 (Kovalevsky 等人,2006;Saskova 等人,2009;Dierynck 等人,2007)(Kovalevsky 等人,2006)(Saskova 等人,2009)(Dierynck 等人,2007)

结构见解

达鲁那韦与 HIV-1 蛋白酶突变体的晶体结构揭示了独特的结合特性。达鲁那韦同时在蛋白酶二聚体的活性位点和表面上的一个辅助位点结合,这一特征有助于其对耐药 HIV 的高功效 (Kovalevsky 等人,2006)(Kovalevsky 等人,2006)

临床疗效

在临床试验中,达鲁那韦,特别是当利托那韦增效时,已在治疗经验丰富的 HIV-1 感染患者和初治患者中显示出显着的疗效。已显示它比对照蛋白酶抑制剂在降低病毒载量方面更有效,并且通常耐受性良好 (Clotet 等人,2007;McKeage 等人,2009)(Clotet 等人,2007)(McKeage 等人,2009)

对药效学和药效经济学的影响

达鲁那韦在抑制 HIV-1 蛋白酶中的作用影响了该酶的动态和结构集合,提供了对耐药机制的见解。此外,成本效益分析表明,达鲁那韦是经过大量预处理的成年人的一种具有成本效益的治疗选择 (Ragland 等人,2014;Clotet 等人,2007)(Ragland 等人,2014)(Clotet 等人,2007)

作用机制

Target of Action

1-epi-Darunavir, also known as Darunavir, is primarily targeted towards the HIV-1 protease . This protease is a key target in AIDS therapeutics . The HIV-1 protease is a dimeric enzyme’s active site that has become ineffective due to the emergence of drug-resistant mutants .

Mode of Action

Darunavir is a nonpeptidic inhibitor of protease (PR) . It lodges itself in the active site of PR through a number of hydrogen bonds . It is designed to increase interactions with HIV-1 protease and to be more resistant against HIV-1 protease mutations . Darunavir has a dual mode of action – it binds to the dimeric active site and prevents the dimerization by binding to the HIVPR monomer .

Biochemical Pathways

Darunavir inhibits and is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes . This pharmacologically enhances darunavir, resulting in increased plasma concentrations .

Pharmacokinetics

Darunavir is rapidly absorbed, with a time to maximum plasma concentration (Cmax) within 3 hours for both boosted and unboosted darunavir . The terminal elimination half-life (t1/2) of darunavir is 15 hours in the presence of ritonavir . When darunavir was given as a 400 mg single dose in the presence of low-dose ritonavir (100 mg) to HIV-negative, healthy volunteers immediately after intake of a standard meal, the plasma concentration of darunavir was increased by 30% compared with administration under fasted conditions .

Result of Action

Darunavir, co-administered with ritonavir, and with other antiretroviral agents, is indicated for the treatment of human immunodeficiency virus (HIV) in children age 3 or above and adults with HIV-1 infection . It is used in the treatment of HIV infection in patients with a history of prior antiretroviral therapies .

Action Environment

The action of Darunavir can be influenced by environmental factors. For instance, St. John’s wort may reduce the effectiveness of darunavir by increasing the breakdown of darunavir by the metabolic enzyme CYP3A . Therefore, the efficacy and stability of Darunavir can be influenced by the presence of other substances in the body that interact with the same metabolic pathways.

安全和危害

A systematic analysis of the safety profile for darunavir and its boosted agents using data mining in the FDA Adverse Event Reporting System database has been conducted . The study highlighted some novel and severe adverse events of darunavir which need to be monitored prospectively .

生化分析

Biochemical Properties

1-epi-Darunavir interacts with various biomolecules, primarily the cytochrome P450 3A (CYP3A) isoenzymes . It inhibits these enzymes, which are crucial for the metabolism of many drugs. This interaction results in increased plasma concentrations of 1-epi-Darunavir, allowing for a lower daily dose .

Cellular Effects

1-epi-Darunavir has a significant impact on various types of cells and cellular processes. It influences cell function by suppressing levels of HIV-1 RNA, thereby restoring and preserving immunological function . It also has a high genetic barrier to resistance development, making it effective against wild-type HIV-1 virus and a wide range of protease inhibitor-resistant viruses .

Molecular Mechanism

The mechanism of action of 1-epi-Darunavir involves binding to the active site of the HIV-1 protease, preventing the virus from maturing and being able to infect other cells . It also prevents the dimerization of the HIV-1 protease by binding to the monomer, further inhibiting the virus’s ability to replicate .

Temporal Effects in Laboratory Settings

The terminal elimination half-life (t1/2) of 1-epi-Darunavir is approximately 15 hours in the presence of ritonavir . This indicates that the drug remains effective in the body for a significant period, allowing for once-daily dosing .

Dosage Effects in Animal Models

Higher doses may lead to more significant viral load reduction, but they may also increase the risk of side effects .

Metabolic Pathways

1-epi-Darunavir is primarily metabolized by CYP3A isoenzymes . Ritonavir, a CYP3A inhibitor, is often co-administered with 1-epi-Darunavir to increase its plasma concentrations .

Transport and Distribution

The transport and distribution of 1-epi-Darunavir within cells and tissues are influenced by its interaction with CYP3A isoenzymes . The inhibition of these enzymes by 1-epi-Darunavir affects its bioavailability and distribution .

属性

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-FMTGGWRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1546918-95-9
Record name Darunavir, (1R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUNAVIR, (1R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。